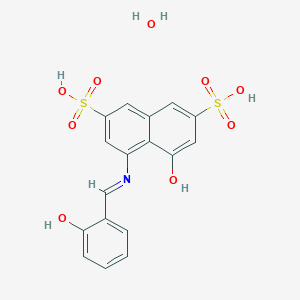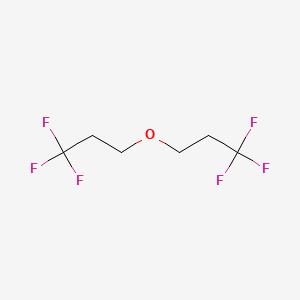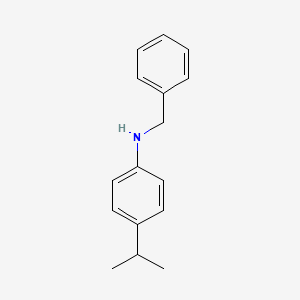
2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin (DFDPD) is an organic compound with a molecular weight of 205.21 g/mol. It is a colorless crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. DFDPD has been studied extensively for its potential applications in the pharmaceutical and agricultural industries. In particular, it has been investigated for its ability to inhibit the action of certain enzymes, which could be beneficial for the treatment of diseases and pests.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been studied extensively for its potential applications in the pharmaceutical and agricultural industries. In the pharmaceutical industry, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been investigated for its ability to inhibit the action of certain enzymes, which could be beneficial for the treatment of diseases and pests. In particular, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Additionally, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been studied for its ability to inhibit the action of certain bacterial enzymes, which could be beneficial for the treatment of bacterial infections.
In the agricultural industry, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been investigated for its potential to act as an insecticide. Studies have shown that 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% is effective at killing certain species of insects, such as the Colorado potato beetle and the Japanese beetle. Additionally, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been studied for its potential to act as a fungicide, as it has been found to be effective at controlling certain fungal diseases.
Mecanismo De Acción
The mechanism of action for 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% is not completely understood. However, it is believed that 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% works by inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes and bacterial enzymes. Additionally, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been found to interact with certain proteins and other molecules, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% are not well understood. However, it is believed that 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% is capable of inhibiting the activity of certain enzymes, which could be beneficial for the treatment of diseases and pests. Additionally, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% has been found to interact with certain proteins and other molecules, which could be involved in its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% in lab experiments include its low cost and ease of synthesis. Additionally, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% is a relatively stable compound, which makes it suitable for use in a variety of experiments.
However, there are some limitations to using 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% in lab experiments. For example, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% is toxic and should be handled with caution. Additionally, 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% is not soluble in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the study of 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95%. For example, further research could be conducted to investigate the biochemical and physiological effects of 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95%. Additionally, further research could be conducted to explore the potential of 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% to act as an insecticide and fungicide. Additionally, research could be conducted to investigate the potential of 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% to inhibit the activity of certain enzymes, which could be beneficial for the treatment of diseases and pests. Finally, research could be conducted to explore the potential of 2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% to interact with certain proteins and other molecules, which could be involved in its mechanism of action.
Métodos De Síntesis
2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxin, 95% can be synthesized from a variety of starting materials, including 3-phenyl-1,4-benzodioxane, 2,2-difluorobenzaldehyde, and a variety of other reagents. The most commonly used method involves the reaction of 3-phenyl-1,4-benzodioxane with 2,2-difluorobenzaldehyde in the presence of a base, such as pyridine or sodium hydroxide. The reaction proceeds through a series of steps, including the formation of a dioxane intermediate, which is then reacted with the difluorobenzaldehyde to form the desired product.
Propiedades
IUPAC Name |
3,3-difluoro-2-phenyl-2H-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-14(16)13(10-6-2-1-3-7-10)17-11-8-4-5-9-12(11)18-14/h1-9,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXLTLFAPWLNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC3=CC=CC=C3O2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2,3-dihydro-3-phenyl-1,4-benzodioxine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)



![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)




![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)



